N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide
CAS No.: 825657-96-3
Cat. No.: VC21384447
Molecular Formula: C13H14N2O4S
Molecular Weight: 294.33g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 825657-96-3 |
---|---|
Molecular Formula | C13H14N2O4S |
Molecular Weight | 294.33g/mol |
IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide |
Standard InChI | InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-13(16)14-12-7-10(2)19-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Standard InChI Key | ZQRRCUDUKCOXIF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide features several distinct structural components:
-
A 5-methylisoxazole ring connected at the 3-position to an acetamide group
-
A toluene-4-sulfonyl group attached to the acetamide methylene carbon
-
An amide bond linking the isoxazole moiety and the sulfonylacetyl group
The molecular formula of this compound is C₁₃H₁₄N₂O₄S, with a calculated molecular weight of approximately 294.33 g/mol. The structure contains both electron-donating and electron-withdrawing groups, creating a complex electronic distribution that influences its reactivity and biological properties.
Table 1: Structural Components of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide
Structural Component | Description | Contribution to Properties |
---|---|---|
5-Methylisoxazole | Five-membered heterocyclic ring with oxygen and nitrogen atoms; methyl group at position 5 | Provides hydrogen bond acceptor sites; influences lipophilicity and binding interactions |
Acetamide Linkage | Connects the isoxazole and sulfonyl functionalities | Acts as both hydrogen bond donor and acceptor; contributes to water solubility |
Toluene-4-sulfonyl | Para-methylated phenyl ring with sulfonyl functionality | Enhances lipophilicity; provides additional binding interactions through π-stacking and hydrogen bonding |
Physical Properties
Based on analysis of similar compounds, N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is expected to exhibit the following physical properties:
Table 2: Estimated Physical Properties
Property | Estimated Value | Method of Estimation |
---|---|---|
Physical State | Crystalline solid | Based on similar isoxazole derivatives |
Melting Point | 180-220°C | Estimated from analogous compounds |
Solubility | Sparingly soluble in water; soluble in DMSO, methanol, and acetone | Predicted from functional group analysis |
LogP | 1.8-2.5 | Computed based on structural components |
pKa | 5.0-6.0 | Estimated from analogous acetamide compounds |
The compound's solubility profile is influenced by the presence of both hydrophilic (sulfonyl, acetamide) and hydrophobic (toluene, isoxazole with methyl) groups, resulting in moderate lipophilicity that may facilitate cell membrane permeability while maintaining sufficient water solubility for biological studies.
Chemical Properties
N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is characterized by several reactive sites:
-
The isoxazole ring, which can participate in various chemical transformations
-
The acetamide group, which can undergo hydrolysis under acidic or basic conditions
-
The sulfonyl functionality, which is an electron-withdrawing group influencing the reactivity of adjacent positions
The compound can potentially engage in various chemical reactions, including:
-
Nucleophilic substitution reactions at the α-position to the sulfonyl group
-
Electrophilic substitution on the toluene ring
-
Potential oxidation of the methyl groups
-
Hydrolysis of the amide bond under strong acidic or basic conditions
Synthesis Methods
General Synthetic Routes
The synthesis of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide can be approached through several strategies based on established methods for similar compounds. A general retrosynthetic analysis suggests the following disconnections:
-
Formation of the amide bond between 3-amino-5-methylisoxazole and 2-(toluene-4-sulfonyl)acetic acid
-
Introduction of the toluene-4-sulfonyl group to an acetate derivative followed by amide bond formation
-
Direct functionalization of N-(5-methylisoxazol-3-yl)acetamide with a toluene-4-sulfonyl group
Specific Synthesis Approaches
Based on synthetic routes for related compounds, a potential synthesis pathway for N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide could involve:
Method 1: Coupling Reaction Approach
-
Preparation of 2-(toluene-4-sulfonyl)acetic acid from toluene-4-sulfonyl chloride and glycine
-
Coupling of the acid with 3-amino-5-methylisoxazole using appropriate coupling reagents (e.g., HBTU, DIPEA in DMF)
Method 2: Nucleophilic Substitution Approach
-
Deprotonation of N-(5-methylisoxazol-3-yl)acetamide with a strong base (e.g., NaH)
-
Nucleophilic substitution with toluene-4-sulfonyl chloride
The isoxazole component can be synthesized through established methods, including:
-
Cycloaddition of nitrile oxides with alkynes
-
Condensation of hydroxylamine with β-diketones
-
Base-catalyzed condensation of nitroacetic esters with dipolarophiles
Structural Analogues and Comparative Analysis
N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide belongs to a broader family of isoxazole derivatives with varying substitution patterns. Several structural analogues have been studied:
Table 3: Structural Analogues and Their Comparison
The presence of the methyl group on the toluene ring in N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide, as compared to the phenylsulfonyl analogue, likely enhances lipophilicity and may alter electron distribution, potentially affecting binding interactions with biological targets.
Biological Activities and Applications
Biological Activity | Proposed Mechanism | Target Systems |
---|---|---|
Antimicrobial | Disruption of cell membranes; inhibition of essential metabolic pathways | Bacterial and fungal pathogens |
Anticancer | Induction of apoptosis; modulation of signaling pathways | Cancer cell lines, particularly lung adenocarcinoma |
Neuroprotective | Inhibition of excitatory amino acid receptors; antioxidant activity | Neuronal cells |
Anti-inflammatory | Modulation of inflammatory signaling pathways | Immune system components |
Structure-Activity Relationships
The biological activity of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is likely influenced by several structural features:
-
The isoxazole ring is critical for biological activity, providing hydrogen bond acceptor sites and potentially interacting with target proteins.
-
The acetamide linkage contributes to water solubility and provides both hydrogen bond donor and acceptor capabilities.
-
The toluene-4-sulfonyl group enhances lipophilicity and may facilitate binding to hydrophobic pockets in target proteins.
-
The methyl substituents on both the isoxazole and toluene rings may influence the compound's metabolic stability and receptor interactions.
Studies on related compounds suggest that variations in the sulfonyl-containing portion significantly impact biological activity, with different aryl substituents leading to varying degrees of potency against specific targets.
Research Findings and Future Directions
Current research on N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide and related compounds focuses on several key areas:
-
Medicinal Chemistry Applications: Development of novel drug candidates targeting specific diseases, particularly infectious diseases and cancer.
-
Structure Optimization: Modification of the basic scaffold to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the biological activities of these compounds.
Future research directions may include:
-
Comprehensive structure-activity relationship studies to identify optimal substitution patterns
-
Investigation of potential synergistic effects with established drugs
-
Development of targeted delivery systems to enhance efficacy and reduce side effects
-
Exploration of additional therapeutic applications based on emerging understanding of disease mechanisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume